2-Ethoxyethyl 3,5-dinitrobenzoate

Catalog No.
S14571270
CAS No.
6943-77-7
M.F
C11H12N2O7
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethyl 3,5-dinitrobenzoate

CAS Number

6943-77-7

Product Name

2-Ethoxyethyl 3,5-dinitrobenzoate

IUPAC Name

2-ethoxyethyl 3,5-dinitrobenzoate

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

InChI

InChI=1S/C11H12N2O7/c1-2-19-3-4-20-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3

InChI Key

SCXGAVJIYIXEAJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

2-Ethoxyethyl 3,5-dinitrobenzoate (CAS: 6943-77-7) is a stable, crystalline ester formed by the derivatization of 2-ethoxyethanol (Cellosolve) with 3,5-dinitrobenzoyl chloride. In industrial hygiene, environmental monitoring, and quality control, it serves as a critical reference standard for the quantification of 2-ethoxyethanol, a highly regulated solvent with known reproductive toxicity [1]. Because underivatized 2-ethoxyethanol lacks a strong UV chromophore and is highly volatile, converting it to its 3,5-dinitrobenzoate ester enables high-sensitivity HPLC-UV detection and precise gravimetric handling [2]. Procuring this pre-synthesized standard is essential for laboratories requiring rigorous calibration curves, reproducible retention times, and strict compliance with occupational exposure limits.

Research Fit

Derivatizing agent for hydroxyl-containing analytes (alcohols, glycols) via ester formation
Reference standard for unequivocal parent alcohol identification by mp, IR, and GC-MS
Defined melting point and chromatographic retention enable specific physical and spectral matching

Substituting 2-ethoxyethyl 3,5-dinitrobenzoate with generic in-class derivatives, such as 2-methoxyethyl 3,5-dinitrobenzoate, fundamentally compromises analytical accuracy in complex matrices [1]. In occupational environments where multiple glycol ethers are used simultaneously, chromatographic and thermal resolution is paramount. The 2-ethoxyethyl derivative exhibits a specific melting point (~75 °C) and distinct retention time that clearly separates it from the 2-methoxyethyl analog (mp 112 °C) [2]. Relying on an incorrect homolog internal standard, or attempting in situ derivatization with crude reagents, introduces variable reaction yields, unreacted artifacts, and calibration drift. This ultimately leads to false positives or inaccurate exposure assessments in regulatory compliance workflows.

Substitution Risk

Identity mismatch Replacing with a short-chain DNB ester may shift melting point, compromising physical identity confirmation.
Spectral deviation A different alcohol moiety alters IR fingerprint and chromatographic retention, risking misidentification in library searches.
Property non-transferability Generic DNB analogs lack the ethoxyethyl side chain and may not replicate the required analytical properties.

Chromatographic Resolution and Homolog Differentiation

The accurate quantification of glycol ethers requires precise differentiation between closely related homologs. 2-Ethoxyethyl 3,5-dinitrobenzoate exhibits a distinct melting point of approximately 75 °C, which sharply contrasts with the 112 °C melting point of the 2-methoxyethyl 3,5-dinitrobenzoate derivative [1]. This significant thermal and structural difference translates to baseline-resolved retention times in reverse-phase HPLC and GC-MS. Procuring the exact 2-ethoxyethyl standard ensures that calibration curves are strictly calibrated to the ethoxy homolog, preventing co-elution errors that occur when relying on generic class-based internal standards.

Evidence DimensionMelting Point / Structural Differentiation
Target Compound Data2-Ethoxyethyl 3,5-dinitrobenzoate: ~75 °C
Comparator Or Baseline2-Methoxyethyl 3,5-dinitrobenzoate: 112 °C
Quantified Difference37 °C difference, ensuring distinct chromatographic and thermal profiles
ConditionsStandard melting point determination and chromatographic reference

Precise homolog matching prevents false positives in occupational exposure monitoring where multiple glycol ethers are present.

Melting Point
Head-to-head
112°C vs 90.1–90.5°C
Δ ≈ +22°C
Enables rapid physical identity verification upon receipt
Capillary mp, corrected; cross-study comparable

Gravimetric Stability and Volatility Reduction

Underivatized 2-ethoxyethanol is a volatile liquid with a boiling point of 135 °C that is prone to evaporative losses and hygroscopic moisture absorption, making precise gravimetric standard preparation difficult [1]. In contrast, 2-ethoxyethyl 3,5-dinitrobenzoate is a crystalline solid at room temperature. This phase transition from a volatile liquid to a stable solid allows for highly accurate weighing on analytical balances, reducing the concentration variance in calibration stock solutions. For procurement, sourcing the solid derivative eliminates the handling errors and shelf-life limitations associated with liquid 2-ethoxyethanol standards.

Evidence DimensionPhysical State and Handling Stability
Target Compound Data2-Ethoxyethyl 3,5-dinitrobenzoate: Stable crystalline solid
Comparator Or BaselineUnderivatized 2-ethoxyethanol: Volatile, hygroscopic liquid (bp 135 °C)
Quantified DifferenceElimination of evaporative loss during standard preparation
ConditionsStandard laboratory weighing and stock solution preparation

Procuring the solid derivative ensures superior gravimetric accuracy and extended shelf life for analytical calibration.

GC Retention Index
Class-level
RI = 2103
Aids unambiguous GC-MS peak assignment in complex samples
VF-5MS column; verify with authentic standard

Enhanced UV-Vis Detectability for Trace Analysis

2-Ethoxyethanol lacks a conjugated pi-electron system, resulting in poor UV absorbance and high limits of detection (LOD) in standard HPLC-UV workflows [1]. The incorporation of the 3,5-dinitrobenzoate moiety introduces a strong chromophore with intense absorption, typically monitored at 254 nm. This derivatization dramatically lowers the LOD, allowing for the quantification of trace 2-ethoxyethanol levels in environmental and biological samples. Procuring the pre-synthesized 2-ethoxyethyl 3,5-dinitrobenzoate standard provides a direct, reliable reference for these high-sensitivity UV assays without the uncertainty of variable in-lab derivatization yields [2].

Evidence DimensionUV Absorbance and Limit of Detection
Target Compound Data2-Ethoxyethyl 3,5-dinitrobenzoate: Strong UV absorbance (e.g., 254 nm)
Comparator Or BaselineUnderivatized 2-ethoxyethanol: Negligible UV absorbance
Quantified DifferenceOrders of magnitude improvement in UV detectability
ConditionsHPLC-UV trace analysis of occupational exposure samples

The strong chromophore enables compliance with stringent trace-level regulatory monitoring limits that are unachievable with the raw solvent.

IR Spectrum
Class-level
Unique fingerprint among 23 alcohol DNB derivatives
Provides orthogonal confirmation when mp is ambiguous
Qualitative differentiation; class-level observation

Occupational Exposure Monitoring and Compliance

Due to its precise thermal properties and stable solid form, this compound is the exact reference standard required for quantifying 2-ethoxyethanol in workplace air and biological monitoring. It ensures strict compliance with OSHA and REACH exposure limits where accurate homolog differentiation is legally required [1].

HPLC-UV Calibration Workflows

The strong UV absorbance provided by the 3,5-dinitrobenzoate chromophore makes this standard essential for calibrating reverse-phase HPLC systems. It allows laboratories to achieve trace-level limits of detection that are impossible when analyzing underivatized 2-ethoxyethanol [2].

Quality Control in Paints and Coatings

In industrial formulations where the use of 2-ethoxyethanol is restricted, this derivative serves as a reliable analytical benchmark. Its distinct chromatographic retention time prevents false positives when screening for residual solvents in adhesives and surface coatings [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC-MS identification of 2-ethoxyethanol
Characterized retention index and mass spectrum
Chromatographic and spectral matching
Method development for ethoxylated surfactants
Low-MW model compound for ethoxylate oligomers
System suitability and separation optimization
Qualitative organic analysis education
Discrete melting point and IR fingerprint
Physical and spectral identity confirmation

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Exact Mass

284.06445073 g/mol

Monoisotopic Mass

284.06445073 g/mol

Heavy Atom Count

20

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